(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound characterized by its unique structure, which includes methoxy and phenoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or phenoxymethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction produces alcohols.
Scientific Research Applications
(E)-3-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Phenoxyacetic acid: Known for its herbicidal properties.
Methoxybenzene: Commonly used as a solvent and intermediate in organic synthesis.
Uniqueness
(E)-3-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H22O4/c1-26-22-10-6-7-19(16-22)23(25)13-11-18-12-14-24(27-2)20(15-18)17-28-21-8-4-3-5-9-21/h3-16H,17H2,1-2H3/b13-11+ |
InChI Key |
IETLSRCPQVHUBF-ACCUITESSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC)COC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)COC3=CC=CC=C3 |
Origin of Product |
United States |
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